2-Chloro-5-((thiophen-3-ylmethyl)amino)benzonitrile
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Overview
Description
2-Chloro-5-((thiophen-3-ylmethyl)amino)benzonitrile is a compound that features a chloro-substituted benzonitrile core with a thiophen-3-ylmethylamino group attached.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-((thiophen-3-ylmethyl)amino)benzonitrile typically involves the reaction of 2-chloro-5-nitrobenzonitrile with thiophen-3-ylmethylamine under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and automated systems can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-((thiophen-3-ylmethyl)amino)benzonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Major Products Formed
Nucleophilic Substitution: Substituted benzonitriles.
Oxidation: Thiophene sulfoxides or sulfones.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
2-Chloro-5-((thiophen-3-ylmethyl)amino)benzonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Material Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It serves as a probe for studying enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 2-Chloro-5-((thiophen-3-ylmethyl)amino)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can engage in π-π stacking interactions, while the chloro and nitrile groups can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target proteins and influence cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-((thiophen-2-ylmethyl)amino)naphthalene-1,4-dione
- 2-Chloro-3-((furan-2-ylmethyl)amino)-1,4-naphthoquinone
- 2-Chloro-3-((pyridin-2-ylmethyl)amino)-1,4-naphthoquinone
Uniqueness
2-Chloro-5-((thiophen-3-ylmethyl)amino)benzonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel compounds with tailored biological activities .
Properties
Molecular Formula |
C12H9ClN2S |
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Molecular Weight |
248.73 g/mol |
IUPAC Name |
2-chloro-5-(thiophen-3-ylmethylamino)benzonitrile |
InChI |
InChI=1S/C12H9ClN2S/c13-12-2-1-11(5-10(12)6-14)15-7-9-3-4-16-8-9/h1-5,8,15H,7H2 |
InChI Key |
OZVZNGNNKSQSBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NCC2=CSC=C2)C#N)Cl |
Origin of Product |
United States |
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